molecular formula C11H10INOS2 B14693779 5-Ethyl-3-(p-iodophenyl)rhodanine CAS No. 23517-46-6

5-Ethyl-3-(p-iodophenyl)rhodanine

Cat. No.: B14693779
CAS No.: 23517-46-6
M. Wt: 363.2 g/mol
InChI Key: UWKAJFCNLXNHGA-UHFFFAOYSA-N
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Description

5-Ethyl-3-(p-iodophenyl)rhodanine is a heterocyclic compound that belongs to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a thiazolidine ring with an ethyl group at the 5-position and a p-iodophenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(p-iodophenyl)rhodanine typically involves the condensation of rhodanine with p-iodobenzaldehyde in the presence of a base. One common method is the Knoevenagel condensation, which can be carried out under microwave dielectric heating to improve yields and reduce reaction times . The reaction conditions often include the use of organic bases such as piperidine, triethylamine, or sodium acetate.

Industrial Production Methods

Industrial production of rhodanine derivatives, including this compound, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solvent-free conditions can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(p-iodophenyl)rhodanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-3-(p-iodophenyl)rhodanine is unique due to the presence of the p-iodophenyl group, which enhances its biological activity and allows for further functionalization through substitution reactions. This makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

23517-46-6

Molecular Formula

C11H10INOS2

Molecular Weight

363.2 g/mol

IUPAC Name

5-ethyl-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H10INOS2/c1-2-9-10(14)13(11(15)16-9)8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3

InChI Key

UWKAJFCNLXNHGA-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)I

Origin of Product

United States

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